molecular formula C2Cl2O2 B122117 Oxalyl chloride CAS No. 79-37-8

Oxalyl chloride

Cat. No. B122117
CAS RN: 79-37-8
M. Wt: 126.92 g/mol
InChI Key: CTSLXHKWHWQRSH-UHFFFAOYSA-N
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Description

Oxalyl Chloride Description

Oxalyl chloride is a chemical compound that has been extensively studied due to its utility in various chemical reactions. It is known for its role as a practical carbon monoxide source for carbonylation reactions, which is a critical process in the synthesis of heterocycles and for various carbonylation reactions such as hydroxy-, alkoxy-, amino-, and reductive carbonylation . The compound has also been used as a Cl atom photolytic precursor in laboratory kinetic and photochemical studies .

Synthesis Analysis

The generation of high-quality carbon monoxide from oxalyl chloride is achieved through its decomposition in an aqueous hydroxide solution . Additionally, a Zn-mediated reduction of oxalyl chloride has been developed as an effective substitute for toxic gaseous CO in palladium-catalyzed carbonylation reactions, providing a safer and more practical approach to producing industrially relevant compounds .

Molecular Structure Analysis

The vibrational spectrum of oxalyl chloride has been recorded and analyzed in various states—solid, liquid, and gaseous. The molecular symmetry of oxalyl chloride in the crystalline state has been interpreted based on C2h molecular symmetry and D2h15 space group symmetry . Furthermore, the conformational behavior of oxalyl chloride has been investigated using advanced computational methods, revealing an extremely flat torsional potential energy surface, which indicates the presence of both trans and gauche conformers with minimal energy differences .

Chemical Reactions Analysis

Oxalyl chloride participates in a range of chemical reactions. It has been used in the presence of anhydrous aluminium chloride to produce aromatic acids from aromatic hydrocarbons, suggesting a method for synthesizing p-alkylbenzoic acids . In photodissociation studies, oxalyl chloride has been shown to yield four fragments upon absorption of one photon, which includes both ground state and spin-orbit excited chlorine atoms and CO molecules . Additionally, oxalyl chloride functions as a C1 carbonyl synthon in palladium-catalyzed carbonylations of organometallic nucleophiles .

Physical and Chemical Properties Analysis

The UV/vis absorption spectrum of oxalyl chloride has been measured, showing considerable structure with observed progressions in the vapor phase and several maxima with small extinction coefficients in the liquid phase . The photodissociation of oxalyl chloride has been studied, revealing the production of ground state and spin-orbit excited chlorine atoms and CO molecules, with detailed state-resolved angular and translational energy distributions . Furthermore, oxalyl chloride reacts with 1,2-glycols in the presence of triethylamine to produce 1,3-dioxolan-2-ones and 1,4-dioxane-2,3-diones, indicating its reactivity with a wide range of acyclic glycols10.

Scientific Research Applications

Detection and Analysis

Oxalyl chloride has been used to develop a fluorescent sensor for the detection of itself and phosgene. This sensor works in a "turn-on" fluorescence mode due to intramolecular cyclization reactions, and it exhibits outstanding selectivity toward oxalyl chloride and phosgene over other agents (Zhang et al., 2017).

Synthesis and Catalysis

Oxalyl chloride has demonstrated versatility as a two-carbon building block for synthesizing organic molecules. A notable application is its use in Zn-mediated reduction, forming CO, which is effective for carbonylation processes in organic synthesis (Markovič et al., 2015). Additionally, it functions as a C1 carbonyl synthon in palladium-catalyzed carbonylations, offering a novel utilization as an alternative source of CO (Rao et al., 2010).

Chemical Properties and Stability

Studies have examined the chemical properties of oxalyl chloride, such as its role as a clean source of chlorine atoms for kinetic studies. Its photolytic properties have been characterized, contributing to our understanding of its behavior under various conditions (Baklanov and Krasnoperov, 2001).

Medicinal Chemistry

Oxalyl chloride has applications in medicinal chemistry. For example, it was used in the synthesis of N,N'-dipalmitoleyl urea and N,N'-dioleyl urea, naturally occurring lipoids identified as inflammatory mediators during fungal infections (Stec and Pecic, 2020).

Environmental and Safety Studies

Due to its toxic nature, oxalyl chloride's interaction with the environment and its safety implications are of interest. Studies have looked into the photoelectron spectrum of oxalyl chloride anions and investigated its structure and spectroscopy (Dauletyarov et al., 2021).

Safety And Hazards

Oxalyl chloride reacts violently with water, releasing toxic gases. It causes burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

oxalyl dichloride
Source PubChem
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InChI

InChI=1S/C2Cl2O2/c3-1(5)2(4)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSLXHKWHWQRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2Cl2O2
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DSSTOX Substance ID

DTXSID3058822
Record name Ethanedioyl dichloride
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Molecular Weight

126.92 g/mol
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Physical Description

Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index]
Record name Ethanedioyl dichloride
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Record name Oxalyl chloride
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Vapor Pressure

150.0 [mmHg]
Record name Oxalyl chloride
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Product Name

Oxalyl chloride

CAS RN

79-37-8
Record name Oxalyl chloride
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Record name Ethanedioyl dichloride
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Record name OXALYL CHLORIDE
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Synthesis routes and methods I

Procedure details

One of the 3 parts of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom obtained in Example 9 is treated for 90 minutes with 5 ml of a trifluoroacetic acid/distilled water mixture (95/5 by volume). The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water are then added to the medium. The suspension obtained is frozen to -80° C. and then lyophilized (96 hours). The product is dissolved in 1 ml of dimethylformamide containing 0.0625 ml of diisopropylethylamine (0.36 mmol). 50 μl (50 μmol) of a solution of 1-adamantylacetic acid chloride (obtained by reaction of 38.8 mg (200 μmol) of 1-adamantylacetic acid with 17.2 μl (200 μmol) of oxalyl chloride in 200 μl of dichloromethane in the presence of a drop of dimethylformamide for 15 minutes at a temperature in the region of 20° C.) are then added to the peptide solution and the reaction is carried out at a temperature in the region of 20° C. for 1 hour. The solvent is then removed by virtue of a Speed Vac (Savant) centrifugal evaporator equipped with a vane pump for 18 hours at a temperature in the region of 20° C. The residue is dissolved in 2 ml of a dichloromethane/methanol mixture (1/1 by volume) and then 100 mg of 10% palladium-on-charcoal and 100 mg of ammonium formate are added. The reaction is carried out for 150 minutes with periodic stirring to a vortex. The reaction medium is filtered on a 0.45 μm Millex HV filter (Millipore) and the filter washed with 5 ml of methanol. The solvent is then evaporated under reduced pressure (2.6 kPa, 45° C., 30 minutes). The product is finally purified by high performance liquid chromatography on a 100 Å C18 column (250×10 mm, Bio-Rad), elution being carried out with a gradient from 15 to 40% of acetonitrile containing 0.07% of trifluoroacetic acid (by volume) in water containing 0.07% of trifluoroacetic acid (by volume) at a flow rate of 6 ml/minute, over 30 minutes, and then lyophilized. 2.9 mg of the ditrifluoroacetate of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents 1-adamantylacetyl-Arg-Arg-Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom are thus obtained in the form of a white powder [Mass spectrum on Sciex API III, in ESMS (Electrospray Mass Spectrometry): M/z=601.6 (M+2H)2+ ].
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[Compound]
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( I )
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[Compound]
Name
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
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5 mL
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0.36 mmol
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1 mL
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (42 μL, 0.47 mmol) was added to a solution of 1-methylethyl 4-[({6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate (0.165 g, 0.43 mmol) in CH2Cl2 (5 mL) and DMF (0.5 mL) at 0° C. The mixture was warmed to ambient temperature and stirred for 1 h. Removal of CH2Cl2 and excess of oxalyl chloride under reduced pressure gave crude 1-methylethyl 4-[({6-[4-(chloromethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate as a dark brown oil. Crude 1-methylethyl 4-[({6-[4-(chloromethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate was mixed with sodium thiomethoxide (64 mg, 0.86 mmol) in DMF and heated at 100° C. overnight. Additional sodium thiomethoxide (64 mg, 0.86 mmol) was added, and the heating was continued at 100° C. overnight. Cooled to ambient temperature, the mixture was poured into water and extracted with Et2O. The combined organic extract was washed with water, brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give a yellow solid. The crude material was purified by chromatography on a silica gel column eluted with 1:11 EtOAc/CH2Cl2 to 1:8 EtOAc/CH2Cl2 to give 32 mg (18%) of 1-methylethyl 4-{[(6-{4-[(methylthio)methyl]phenyl}-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylateas a white solid. LRMS (ESI), m/z 415 (M+H).
Quantity
42 μL
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reactant
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Name
1-methylethyl 4-[({6-[4-(hydroxymethyl)phenyl]-3-pyridinyl}oxy)methyl]-1-piperidinecarboxylate
Quantity
0.165 g
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5 mL
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solvent
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Synthesis routes and methods III

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
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2.2 mol
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Yield
11%
Yield
2.8%

Synthesis routes and methods IV

Procedure details

The title compound was prepared as described in General Procedure 2 from 1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate and 3,3,3-trifluoropropanoyl chloride. The latter reactant had been obtained in chlorobenzene solution from the reaction of 3,3,3-trifluoropropanoic acid with oxalyl chloride (1 eq.) in the presence of a catalytic quantity of DMF.
Name
1,1-dimethylethyl 7-amino-8-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
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Synthesis routes and methods V

Procedure details

As per the process described in U.S. Pat. No. 5,747,498 (hereinafter “the '498 patent”), erlotinib hydrochloride can be prepared by the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline, obtained by reaction of 6,7-bis(2-methoxy-ethoxy)-quinazolone with oxalylchloride in a solvent system containing chloroform and dimethylformamide, with 3-ethynylaniline or its hydrochloride salt in a solvent such as a (C1-C6)-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or another aprotic solvent, preferably isopropyl alcohol; in the presence or absence of a base, preferably an alkali or alkaline earth metal carbonate or hydroxide or a tertiary amine base, such as pyridine, 2,6-lutidine, collidine, N-methyl-morpholine, triethylamine, 4-dimethylamino-pyridine or N,N-dimethylaniline; at a temperature from about ambient to about the reflux temperature of the solvent, preferably from about 35° C. to about reflux; under an inert atmosphere such as dry nitrogen. The crude erlotinib hydrochloride (residue) obtained is then basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalyl chloride
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Oxalyl chloride
Reactant of Route 3
Reactant of Route 3
Oxalyl chloride

Citations

For This Compound
49,100
Citations
L Mohammadkhani, MM Heravi - ChemistrySelect, 2019 - Wiley Online Library
… on the extensive and unique applicability of oxalyl chloride in order to draw the … of oxalyl chloride in organic synthesis. Consequently, this review offers the application of oxalyl chloride …
R Adams, LF Weeks - Journal of the American Chemical Society, 1916 - ACS Publications
… , oxalyl chloride had broken down to phosgene and carbon monoxide before reacting. Staudinger2 studied the action of oxalyl chloride in … , then the oxalyl chloride decomposed first and …
Number of citations: 12 pubs.acs.org
ME Speeter, WC Anthony - Journal of the American Chemical …, 1954 - ACS Publications
… oxalyl chloride did not depress the melting point (183-185) of the ester we obtained from the indoleglyoxylyl chloride. We have found the reaction of oxalyl chloride … by oxalyl chloride. …
Number of citations: 233 pubs.acs.org
T Iida, T Itaya - Tetrahedron, 1993 - Elsevier
Oxalyl chloride reacts with a wide range of acyclic 1,2-glycols 1 in the presence of triethylamine to produce 1,3-dioxolan-2-ones 3 together with 1,4-dioxane-2,3-diones 2. Ethylene …
Number of citations: 50 www.sciencedirect.com
Y Dauletyarov, B Ru, A Sanov - The Journal of Physical Chemistry …, 2021 - ACS Publications
… Since little prior information is available about the anion of oxalyl chloride, we begin with the analysis of its geometric structures. After these basic properties are defined, we will turn to …
Number of citations: 2 pubs.acs.org
R Adams, LH Ulich - Journal of the American Chemical Society, 1920 - ACS Publications
… that oxalyl chloride in the … and oxalyl chloride give the corresponding acid chlorides. The mechanism of these various reactions is explained. It has been shown also that oxalyl chloride …
Number of citations: 227 pubs.acs.org
AJ Speziale, LR Smith - The Journal of Organic Chemistry, 1963 - ACS Publications
… and oxalyl chloride, it was of interest to determine the course … Interaction of a-chloroacetanilide and oxalyl chloride in carbon tetrachloride at 60 for twenty-…
Number of citations: 140 pubs.acs.org
AV Baklanov, LN Krasnoperov - The Journal of Physical Chemistry …, 2001 - ACS Publications
… oxalyl chloride, as well as the photodissociation yield of chlorine atoms resulting from the photodissociation of oxalyl chloride … In this work, oxalyl chloride is suggested as a clean source …
Number of citations: 92 pubs.acs.org
AJ Mancuso, SL Huang, D Swern - The Journal of Organic …, 1978 - ACS Publications
… Dimethyl sulfoxide “activated” by oxalyl chloride at low temperatures … Oxalyl chloride is the most efficient and generally useful … utilizing Me2SO “activated” by oxalyl chloride is described. …
Number of citations: 449 pubs.acs.org
P Langer, T Schneider, M Stoll - Chemistry–A European …, 2000 - Wiley Online Library
The Lewis acid catalyzed cyclization of oxalyl chloride with 1,3‐bis(trimethylsilyloxy)‐1,3‐dienes 3, derived from 1,3‐dicarbonyl compounds 1, provides a new and general approach for …

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